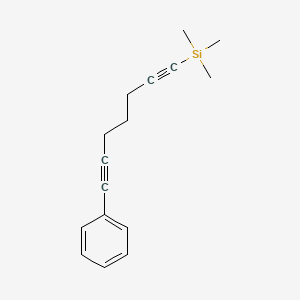methanone CAS No. 185757-52-2](/img/structure/B14266678.png)
[3-(Phenylsulfanyl)-4,5-dihydrofuran-2-yl](pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone: is a complex organic compound that features a unique combination of a phenylsulfanyl group, a dihydrofuran ring, and a pyrrolidinylmethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the dihydrofuran ring, followed by the introduction of the phenylsulfanyl group. The final step involves the attachment of the pyrrolidinylmethanone moiety. Common reagents used in these reactions include sulfur-containing compounds, furan derivatives, and pyrrolidine.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the progress of the reactions and to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The phenylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidinylmethanone moiety can be reduced to form alcohols.
Substitution: The dihydrofuran ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted dihydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, 3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone involves its interaction with specific molecular targets. The phenylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, while the dihydrofuran ring can participate in hydrogen bonding and hydrophobic interactions. The pyrrolidinylmethanone moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanol: This compound differs by having a hydroxyl group instead of a carbonyl group.
3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylethanone: This compound has an ethyl group instead of a methylene group.
Uniqueness: The unique combination of the phenylsulfanyl group, dihydrofuran ring, and pyrrolidinylmethanone moiety in 3-(Phenylsulfanyl)-4,5-dihydrofuran-2-ylmethanone provides distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
185757-52-2 |
|---|---|
Molekularformel |
C15H17NO2S |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
(4-phenylsulfanyl-2,3-dihydrofuran-5-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H17NO2S/c17-15(16-9-4-5-10-16)14-13(8-11-18-14)19-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
InChI-Schlüssel |
URBLWEVRMVZELG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(=O)C2=C(CCO2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Benzyloxy)-3-[(benzyloxy)methyl]pent-4-EN-2-OL](/img/structure/B14266611.png)

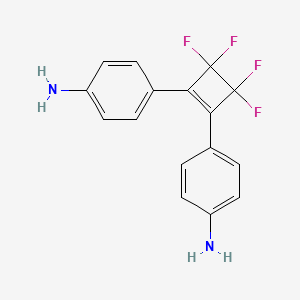
![4-[5-Ethenyl-5-methyl-2-(prop-1-en-2-yl)cyclohexyl]phenol](/img/structure/B14266620.png)
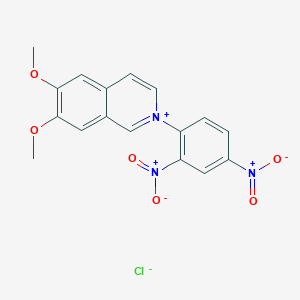
![tert-butyl 2,2-dimethyl-4-[(R)-[(2S,3S,4S)-5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14266629.png)
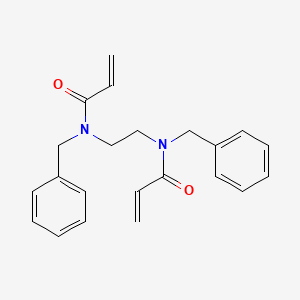
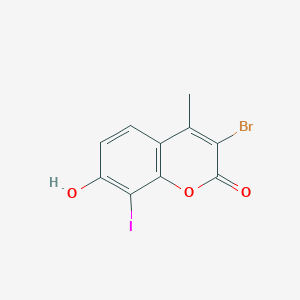
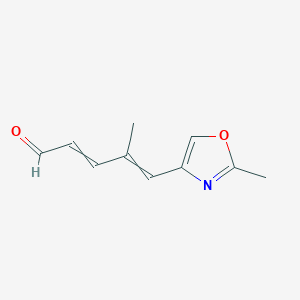
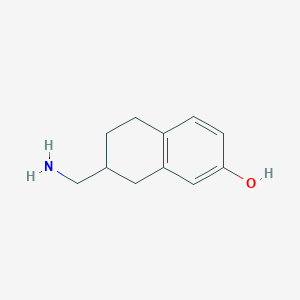
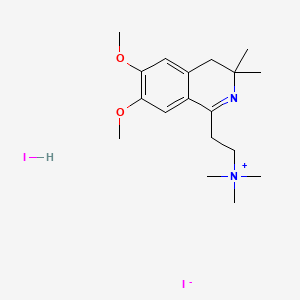
![4-[2-(4-Ethoxyphenyl)ethyl]-2,4',6-trifluoro-1,1'-biphenyl](/img/structure/B14266656.png)
